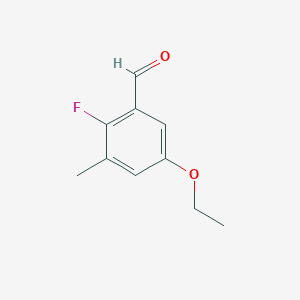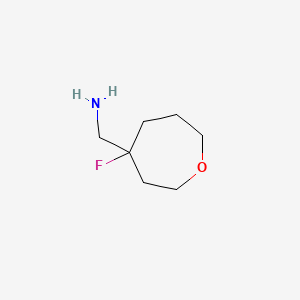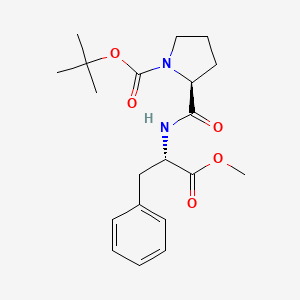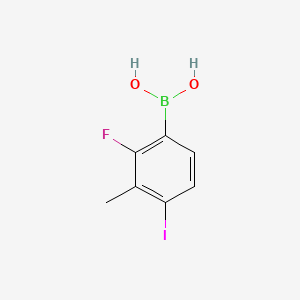
2,3-Dihydroxypropyl dodecanoate;dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl dodecanoate, also known as glyceryl monododecanoate or monolaurin, is an ester derived from dodecanoic acid (lauric acid) and glycerol. It is a monoglyceride that is commonly found in nature, particularly in coconut oil and breast milk. This compound is known for its antimicrobial properties and is used in various applications, including food preservation, cosmetics, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl dodecanoate can be synthesized through the esterification of dodecanoic acid with glycerol. The reaction typically involves heating dodecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of 2,3-dihydroxypropyl dodecanoate often involves the use of enzymatic catalysis. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to facilitate the esterification process. This method is preferred due to its higher specificity and milder reaction conditions compared to chemical catalysis .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl dodecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and glycerol.
Oxidation: The hydroxyl groups in the glycerol moiety can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters with other acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Alcohols or acids in the presence of catalysts.
Major Products
Hydrolysis: Dodecanoic acid and glycerol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its antimicrobial properties against bacteria, viruses, and fungi.
Medicine: Investigated for its potential use in treating infections and as an immune system booster.
Industry: Used in food preservation, cosmetics, and personal care products due to its antimicrobial properties.
Mécanisme D'action
The antimicrobial activity of 2,3-dihydroxypropyl dodecanoate is attributed to its ability to disrupt the lipid membranes of microorganisms. The compound inserts itself into the lipid bilayer, causing increased membrane permeability and ultimately leading to cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi .
Comparaison Avec Des Composés Similaires
2,3-Dihydroxypropyl dodecanoate is similar to other monoglycerides, such as:
2,3-Dihydroxypropyl octanoate: Derived from octanoic acid, it has similar antimicrobial properties but is less effective against certain microorganisms.
2,3-Dihydroxypropyl decanoate: Derived from decanoic acid, it also exhibits antimicrobial activity but with different efficacy profiles.
2,3-Dihydroxypropyl tetradecanoate: Derived from tetradecanoic acid, it has a broader spectrum of activity but may be less stable under certain conditions.
The uniqueness of 2,3-dihydroxypropyl dodecanoate lies in its balance of antimicrobial efficacy and stability, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C39H76O8-2 |
|---|---|
Poids moléculaire |
673.0 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl dodecanoate;dodecanoate |
InChI |
InChI=1S/C15H30O4.2C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14/h14,16-17H,2-13H2,1H3;2*2-11H2,1H3,(H,13,14)/p-2 |
Clé InChI |
YIHDVJGPXYZQIT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


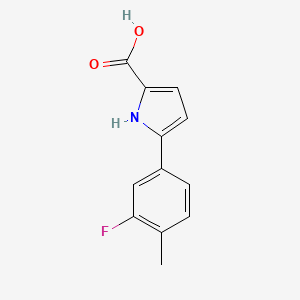

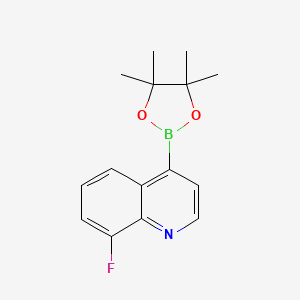

![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
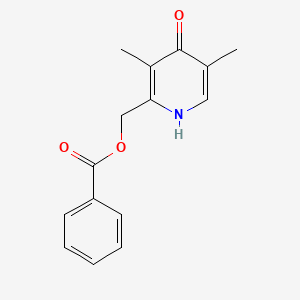
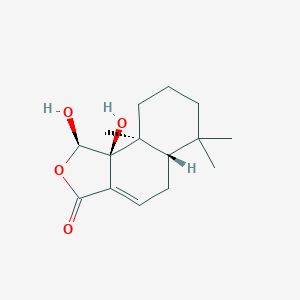
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
